N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C15H10ClF3N2O3 This compound is characterized by the presence of both chloro and trifluoromethyl groups on one phenyl ring and a nitro group on another phenyl ring, connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide typically involves the following steps:
Nitration of 4-chloro-2-(trifluoromethyl)aniline: The starting material, 4-chloro-2-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Acylation Reaction: The nitrated product is then subjected to an acylation reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the acetamide linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide linkage, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-aminophenyl)acetamide.
Substitution: Formation of N-[4-amino-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide.
Oxidation: Formation of carboxylic acid derivatives or further oxidation products depending on the conditions.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-10-3-6-13(12(8-10)15(17,18)19)20-14(22)7-9-1-4-11(5-2-9)21(23)24/h1-6,8H,7H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGQMLQRZHECPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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